molecular formula C9H15ClN2O2S B1522874 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride CAS No. 889856-93-3

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride

Cat. No. B1522874
CAS RN: 889856-93-3
M. Wt: 250.75 g/mol
InChI Key: JIKKTSOKUYNGRJ-UHFFFAOYSA-N
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Description

“3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 889856-93-3 . It has a molecular weight of 250.75 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for “3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride” is 1S/C9H14N2O2S.ClH/c1-2-9(10)7-4-3-5-8(6-7)14(11,12)13;/h3-6,9H,2,10H2,1H3,(H2,11,12,13);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 250.75 .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research due to its sulfonamide group, which is a common moiety in many therapeutic drugs. It can serve as a precursor or an intermediate in the synthesis of potential medications, particularly those targeting bacterial infections as sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthase .

Material Science

In material science, the compound’s ability to act as a sulfonating agent can be explored for modifying surfaces or creating new polymers with specific properties like increased solubility or thermal stability .

Analytical Chemistry

As a standard reference material, 3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride can be used in analytical chemistry for calibration of instruments and validation of analytical methods, ensuring accuracy and precision in quantitative analysis .

Biochemistry

In biochemistry, the compound may be used to study protein-ligand interactions, especially with enzymes that have a binding affinity for sulfonamide groups. This can help in understanding enzyme mechanisms and designing enzyme inhibitors .

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block for creating a wide range of sulfonamide derivatives. These derivatives can have varied applications, from drug development to dyes and catalysts .

Environmental Science

In environmental science, research could focus on the biodegradation of sulfonamide compounds and their environmental impact. Understanding the breakdown process and byproducts can inform water treatment and pollution control strategies .

Neuroscience

The aminopropyl group in the compound suggests potential applications in neuroscience research, possibly as a precursor for compounds that interact with neurotransmitter systems or as a probe to study neural pathways .

Agriculture

Sulfonamides, including derivatives of this compound, can be researched for their use in agriculture, such as in veterinary medicine for treating bacterial infections in livestock or as a component in nutrient solutions for plants .

Mechanism of Action

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(1-aminopropyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-2-9(10)7-4-3-5-8(6-7)14(11,12)13;/h3-6,9H,2,10H2,1H3,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKKTSOKUYNGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)S(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Aminopropyl)benzene-1-sulfonamide hydrochloride

Synthesis routes and methods

Procedure details

To 3-aminosulfonylbenzoic acid (4.0 g), N,N-dimethylformamide (53 ml), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (3.8 g), 1-hydroxybenzotriazole (2.7 g), N,O-dimethylhydroxylamine hydrochloride (1.9 g), and triethylamine (2.8 ml) were added under ice cooling and the mixture was stirred at room temperature for 12 hours. A potassium hydrogensulfate aqueous solution and ethyl acetate were added to the reaction solution and the mixture was separated. The aqueous layer was extracted with ethyl acetate. The combined organic layer was successively washed with distilled water, saturated sodium hydrogencarbonate aqueous solution, and saturated saline, dried over with anhydrous sodium sulfate, then concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2). To the obtained N-methoxy-N-methyl-3-aminosulfonylbenzamide (1.8 g), tetrahydrofuran (36 ml) and ethyl magnesium bromide (0.89M tetrahydrofuran solution, 41 ml) were added under ice cooling, the mixture was stirred at room temperature for 3 hours, then saturated ammonium chloride aqueous solution and ethyl acetate were added to reaction solution, the mixture was separated, then organic layer was successively washed with saturated saline, dried over with anhydrous sodium sulfate, then concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1). To the obtained 3-propionylbenzenesulfonamide (0.97 g), ethanol (2.5 ml), sodium acetate (0.56 g), and hydroxylamine hydrochloride (0.35 g) were added and the mixture was stirred at 90° C. for 3 hours. Ethyl acetate and water were added to the reaction solution, the mixture was separated, then the organic layer was successively washed with saturated saline, dried over with anhydrous sodium sulfate, then concentrated. The obtained 3-(N-hydroxypropanimidoyl)benzenesulfonamide was used instead of the starting material compound of Reference Example 109, that is, 1-(4-aminophenyl)propan-1-on oxime, for the similar procedure as with Reference Example 109 to obtain the title compound.
Quantity
4 g
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reactant
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3.8 g
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2.7 g
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1.9 g
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reactant
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2.8 mL
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solvent
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53 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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